molecular formula C22H24N6O B10870417 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10870417
M. Wt: 388.5 g/mol
InChI Key: KCZOXDLONICRLE-UHFFFAOYSA-N
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Description

7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyrazolopyrimidine core. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Pyrazolopyrimidine Core: The pyrazole intermediate is then reacted with appropriate aldehydes or ketones to form the pyrazolopyrimidine structure.

    Introduction of Substituents: The ethyl, methyl, and isopropyl groups are introduced through alkylation reactions using alkyl halides in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has shown potential as an inhibitor of various enzymes and receptors. It is investigated for its ability to modulate biological pathways and its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications, including as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring, which can enhance their binding affinity and specificity for certain targets.

Uniqueness

7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

This detailed overview highlights the significance of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-ISOPROPYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE in various scientific and industrial fields

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H24N6O/c1-5-27-15(4)18(13-24-27)20-10-11-23-21-12-19(26-28(20)21)22(29)25-17-8-6-16(7-9-17)14(2)3/h6-14H,5H2,1-4H3,(H,25,29)

InChI Key

KCZOXDLONICRLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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